Ethyl 5,6-Dichlorobenzimidazole-2-carboxylate
CAS No.: 30192-45-1
Cat. No.: VC18328556
Molecular Formula: C10H8Cl2N2O2
Molecular Weight: 259.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30192-45-1 |
|---|---|
| Molecular Formula | C10H8Cl2N2O2 |
| Molecular Weight | 259.09 g/mol |
| IUPAC Name | ethyl 5,6-dichloro-1H-benzimidazole-2-carboxylate |
| Standard InChI | InChI=1S/C10H8Cl2N2O2/c1-2-16-10(15)9-13-7-3-5(11)6(12)4-8(7)14-9/h3-4H,2H2,1H3,(H,13,14) |
| Standard InChI Key | OKMWUIJSVITHHO-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NC2=CC(=C(C=C2N1)Cl)Cl |
Introduction
Chemical Profile and Structural Characteristics
Molecular Architecture
Ethyl 5,6-Dichlorobenzimidazole-2-carboxylate belongs to the benzimidazole class, a bicyclic system comprising a benzene ring fused to an imidazole moiety. The chlorine atoms at positions 5 and 6 enhance electron-withdrawing effects, while the ethyl carboxylate group at position 2 introduces steric and electronic modifications critical for intermolecular interactions. The compound’s planar structure facilitates π-π stacking with biological targets, such as enzyme active sites and DNA helices .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 259.09 g/mol |
| Halogen Substitution | 5-Cl, 6-Cl |
| Functional Groups | Ethyl carboxylate, Benzimidazole |
| Lipophilicity (LogP) | ~2.8 (estimated) |
The chlorine atoms significantly increase lipophilicity (), enhancing membrane permeability and bioavailability compared to non-halogenated analogs .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of Ethyl 5,6-Dichlorobenzimidazole-2-carboxylate typically involves a multi-step protocol:
-
Core Formation: Cyclization of 4,5-dichloro-o-phenylenediamine with carbonyl di-imidazole yields the benzimidazole-2-one intermediate .
-
Esterification: Reaction with ethyl chloroformate introduces the carboxylate group.
-
Halogenation: Further chlorination at positions 5 and 6 using phosphorus oxybromide (POBr₃) completes the synthesis .
This method avoids toxic reagents like cyanogen bromide, offering a safer and scalable alternative to traditional routes .
Key Reaction:
Reactivity Profile
The compound exhibits dual reactivity:
-
Nucleophilic Substitution: Chlorine atoms at positions 5 and 6 are susceptible to displacement by amines or thiols, enabling derivatization.
-
Electrophilic Addition: The imidazole nitrogen can participate in hydrogen bonding or coordinate with metal ions .
| Compound | Target | IC₅₀/EC₅₀ | Cancer Model |
|---|---|---|---|
| Nazartinib (EGF816) | EGFR L858R/T790M | 0.7 nM | NSCLC |
| Compound 12n | Multi-target RTK | 7.3 μM (A549) | Lung, Breast, Stomach |
| Compound 18 | B-RAF V600E | 0.002 μM | Melanoma |
Antiulcer and Antimicrobial Applications
The compound’s ability to modulate proton pump activity has been explored in antiulcer therapies, while its halogenated structure confers broad-spectrum antimicrobial properties.
Comparative Analysis with Related Derivatives
Halogenation Effects
Replacing chlorine with fluorine (e.g., Ethyl 5,6-Difluorobenzimidazole-2-carboxylate) reduces electron-withdrawing effects, altering binding affinities. For instance, fluorinated analogs show reduced potency against EGFR compared to chlorinated derivatives .
Carboxylate vs. Amide Substitutions
Replacing the ethyl carboxylate with an amide group (e.g., 5,6-Dichlorobenzimidazole-2-carboxamide) enhances hydrogen-bonding capacity but reduces metabolic stability .
Research Frontiers and Challenges
Synthesis Optimization
Recent patents highlight improved yields (≥85%) using microwave-assisted synthesis, reducing reaction times from hours to minutes .
Targeted Drug Delivery
Conjugating the compound with nanoparticles or antibody-drug conjugates (ADCs) could enhance tumor specificity and reduce off-target effects .
Toxicity Profiling
While high-dose studies in HT29 xenografts showed weight loss (100 mg/kg/day), lower doses (30 mg/kg/day) maintained efficacy without adverse effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume